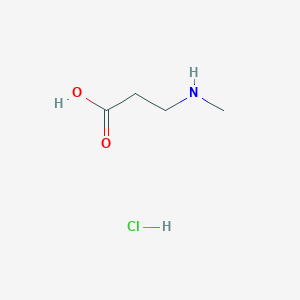

3-(Methylamino)propanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5-3-2-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVZBHCSFYRWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2679-14-3 | |

| Record name | N-Methyl-beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-(Methylamino)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanoic acid hydrochloride, also known as N-Methyl-β-alanine hydrochloride, is a derivative of the β-amino acid, β-alanine. Its structural similarity to endogenous molecules and its potential as a building block in the synthesis of more complex molecules make it a compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation development, and quality control. This guide provides a detailed overview of the key physical characteristics of this compound, the methodologies for their determination, and the scientific principles underpinning these techniques.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while some properties have been experimentally determined for the parent compound, 3-(methylamino)propanoic acid, specific experimental data for the hydrochloride salt can be limited. In such cases, expected properties based on the structure and general chemical principles are discussed.

| Property | Value/Information | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | N-Methyl-β-alanine hydrochloride | [1] |

| CAS Number | 65845-56-9 | [2] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 139.58 g/mol | [3][4][5] |

| Appearance | Expected to be a white to off-white solid. | General knowledge |

| Melting Point | Not experimentally determined for the hydrochloride salt. The non-hydrochloride form, 3-(Methylamino)propanoic acid, has a melting point of 164-166 °C.[6] The hydrochloride salt is expected to have a different, likely higher, melting point. | [6] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. The presence of the hydrochloride salt enhances aqueous solubility compared to the free amino acid. | General chemical principles |

Experimental Methodologies and Scientific Rationale

The determination of the physical properties of a compound like this compound requires a suite of analytical techniques. The choice of method is dictated by the nature of the property being investigated and the required precision.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading. Rapid heating can lead to a reading that is higher than the true melting point.

Figure 1: Workflow for Melting Point Determination. This diagram illustrates the key steps and the rationale behind them for an accurate melting point measurement.

Solubility Assessment

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies. The hydrochloride salt of an amino acid is generally more water-soluble than the free form due to the ionic nature of the salt.

Experimental Protocol: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then analyzed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.

-

Data Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L) at the specified temperature.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid ensures that the solution is saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and meaningful solubility data.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

Figure 2: Workflow for Equilibrium Solubility Determination. This diagram outlines the process for accurately measuring the solubility of a compound.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and stereochemistry. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the methyl, methylene, and amine protons.

Expected ¹H NMR Spectral Features:

-

Methyl Group (-CH₃): A singlet or a doublet (if coupled to the N-H proton) in the upfield region of the spectrum.

-

Methylene Groups (-CH₂-): Two distinct signals, likely triplets, corresponding to the two methylene groups in the propanoic acid backbone. The methylene group adjacent to the carboxylic acid will be more deshielded (further downfield) than the methylene group adjacent to the nitrogen atom.

-

Amine Proton (N-H): A broad signal that may be exchangeable with deuterium oxide (D₂O). Its chemical shift can be variable and dependent on concentration and solvent.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, which will also be exchangeable with D₂O.

Self-Validating Protocol for ¹H NMR:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

-

Internal Standard: Add a small amount of a known internal standard (e.g., TMS or a suitable water-soluble standard like DSS) for accurate chemical shift referencing.

-

Deuterium Exchange: To confirm the identity of the N-H and O-H protons, a drop of D₂O can be added to the NMR tube, and the spectrum re-acquired. The signals corresponding to these protons will disappear or significantly decrease in intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid, amine salt, and alkyl groups.

Expected FT-IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.[7]

-

N-H Stretch (Ammonium Salt): A broad absorption in the region of 3000-2800 cm⁻¹, often appearing as multiple bands.

-

C-H Stretch (Alkyl): Sharp absorption bands in the region of 3000-2850 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1730-1700 cm⁻¹.[8]

-

N-H Bend (Ammonium Salt): A medium to strong absorption band around 1600-1500 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium absorption band in the region of 1300-1200 cm⁻¹.

Self-Validating Protocol for FT-IR:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The presence of the expected characteristic peaks validates the identity of the functional groups.

Figure 3: Logical Relationship of Spectroscopic Techniques. This diagram shows how ¹H NMR and FT-IR spectroscopy provide complementary information for the structural elucidation of this compound.

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C4H10ClNO2 | CID 45791941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CHM1020L Online Manual [chem.fsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

An In-Depth Technical Guide to 3-(Methylamino)propanoic Acid Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(methylamino)propanoic acid hydrochloride, a versatile building block in medicinal chemistry and pharmaceutical development. We will delve into its chemical structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, this document will explore its applications, particularly in the context of drug discovery, and provide essential safety and handling information.

Molecular Structure and Physicochemical Properties

This compound, also known as N-methyl-β-alanine hydrochloride, is the hydrochloride salt of N-methyl-β-alanine.[1][2] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for various applications.[3]

The structure consists of a propanoic acid backbone with a methylamino group at the β-position (carbon-3). This classifies it as a β-amino acid, a class of compounds with significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their use as scaffolds for various therapeutic agents.[4]

Chemical Structure

References

An In-Depth Technical Guide to the Solubility of 3-(Methylamino)propanoic Acid Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-β-alanine hydrochloride, is a compound of interest in pharmaceutical research and development. Its utility in synthesis and formulation is intrinsically linked to its solubility characteristics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document synthesizes information from analogous compounds and fundamental chemical principles to provide a robust framework for its application. Furthermore, a detailed, field-proven experimental protocol is presented to enable researchers to determine its solubility in specific solvent systems, ensuring reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its performance, influencing everything from reaction kinetics in synthesis to bioavailability in a final drug product. For a polar, ionic compound like this compound, understanding its behavior in various organic solvents is paramount for process optimization, purification, and the development of effective formulations. This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict and explain its solubility.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 139.58 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | Approximately 137-141°C (for a stereoisomer) | --INVALID-LINK-- |

| Structure | Ionic salt | --INVALID-LINK-- |

As a hydrochloride salt of a small amino acid, the molecule possesses both a charged ammonium group and a carboxylic acid, making it highly polar and capable of forming strong intermolecular interactions.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] This adage is rooted in the thermodynamics of solute-solvent interactions. For this compound, its ionic and polar nature dictates its solubility profile.

The Role of Solvent Polarity and Protic/Aprotic Nature

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. The high polarity and hydrogen bonding capability of these solvents can effectively solvate the ions of this compound, leading to higher solubility. The hydrochlorides of monoamine monocarboxylic acids are generally very soluble in alcohol.[2] For instance, N-Methyl-D-alanine hydrochloride is soluble in polar organic solvents like ethanol and methanol.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. While they can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for a wide range of substances, including some salts, due to their high polarity.[4][5] A closely related compound, 3-(dimethylamino)propanoic acid hydrochloride, is reported to be slightly soluble in DMSO and methanol.[6] L-Alanine methyl ester hydrochloride is soluble in chloroform, DMF, and DMSO.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and are incapable of forming strong interactions with ionic compounds. Consequently, this compound is expected to have very low to negligible solubility in such solvents.

The interplay of these factors can be visualized in the following logical diagram:

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile Based on Analogous Compounds

While quantitative data for this compound is scarce, a qualitative assessment can be inferred from structurally similar molecules:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale/Analog Data |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | N-Methyl-D-alanine hydrochloride is soluble in methanol and ethanol.[3] The hydrochlorides of monoamine monocarboxylic acids are generally extremely soluble in alcohol.[2] |

| Polar Aprotic | DMSO, DMF | Slightly Soluble to Soluble | 3-(dimethylamino)propanoic acid hydrochloride is slightly soluble in DMSO.[6] L-Alanine methyl ester hydrochloride is soluble in DMSO and DMF.[7] |

| Less Polar | Acetone, Ethyl Acetate | Very Slightly Soluble to Insoluble | The significant polarity mismatch suggests poor solvation of the ionic salt. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of favorable intermolecular interactions. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique.[8] This involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Isothermal Equilibrium Method Workflow

Caption: Workflow for the isothermal equilibrium solubility determination method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent at a specified temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (if applicable)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.[8]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent for analysis.

-

-

Quantification:

-

Method A: Gravimetric Analysis [9][10][11][12]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered, saturated solution into the dish and weigh it.

-

Evaporate the solvent in a fume hood or under gentle heat (ensure the compound does not decompose).

-

Dry the residue to a constant weight in a vacuum oven at a suitable temperature.

-

The weight of the residue corresponds to the amount of dissolved solute.

-

-

Method B: HPLC Analysis [6][8][13]

-

Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100mL, mol/L).

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the results as mean ± standard deviation.

-

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an empirical approach, the theoretical principles and qualitative analysis presented herein offer valuable guidance for solvent selection. The detailed experimental protocol provides researchers and drug development professionals with a reliable method to generate the specific solubility data required for their applications, thereby facilitating more efficient and informed process development and formulation design.

References

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. tandfonline.com [tandfonline.com]

- 3. N-alpha-Methyl-L-alanine hydrochloride [chembk.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. ptfarm.pl [ptfarm.pl]

A Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)propanoic Acid Hydrochloride

Abstract

This document provides an in-depth technical guide on the spectroscopic characterization of 3-(methylamino)propanoic acid hydrochloride (also known as N-methyl-β-alanine hydrochloride).[1][2][3] As a compound of interest in various research domains, its unambiguous identification and purity assessment are critical. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and spectral interpretations is emphasized to provide a field-proven perspective on the structural elucidation of this molecule.

Introduction

This compound is a derivative of the non-proteinogenic amino acid β-alanine.[4][5][6] Its structure, featuring a secondary amine, a carboxylic acid, and a simple alkyl chain, presents a distinct spectroscopic fingerprint. The hydrochloride salt form ensures solubility in polar solvents and introduces specific spectroscopic features, particularly the protonation of the amine group, which significantly influences the chemical environment of nearby nuclei. This guide will dissect the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, and MS, providing the foundational knowledge for its routine analysis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, NMR provides definitive information about its carbon-hydrogen framework and the connectivity of its atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is a self-validating system for acquiring high-quality data.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it readily dissolves the polar hydrochloride salt and its deuterium signal does not interfere with the analyte's proton signals. Furthermore, the labile protons on the carboxylic acid and the secondary ammonium ion will exchange with deuterium, simplifying the spectrum by causing their signals to disappear.

-

Sample Preparation: Transfer the solution to a 5 mm NMR tube. Ensure the solution is homogeneous.

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton if a non-deuterated solvent were used.

-

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different chemical environments of the non-exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -CH₂-COOH (Hα) | ~ 2.8 ppm | Triplet | 2H | ~ 7 Hz | Adjacent to the electron-withdrawing carboxylic acid group and the -CH₂- group. |

| -CH₂-NH₂⁺CH₃ (Hβ) | ~ 3.3 ppm | Triplet | 2H | ~ 7 Hz | Adjacent to the strongly electron-withdrawing secondary ammonium group and the -CH₂- group. |

| -NH₂⁺-CH₃ | ~ 2.9 ppm | Singlet | 3H | N/A | Attached to the electron-withdrawing nitrogen atom. Appears as a singlet as there are no adjacent protons. |

Causality of Chemical Shifts and Multiplicities:

-

The protons on the carbon adjacent to the ammonium group (Hβ) are the most deshielded (downfield) due to the strong inductive electron-withdrawing effect of the positively charged nitrogen.

-

The protons on the carbon adjacent to the carboxylic acid (Hα) are also shifted downfield, but to a lesser extent.[7]

-

The methyl group protons are deshielded by the adjacent nitrogen but appear as a singlet due to the absence of neighboring protons to couple with.

-

The triplet multiplicity for both methylene groups arises from spin-spin coupling with the two protons on the adjacent methylene group, following the n+1 rule.

Below is a diagram illustrating the proton environments.

Caption: ¹H NMR environments in 3-(methylamino)propanoic acid.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show four signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O | ~ 175 ppm | The carbonyl carbon of the carboxylic acid is highly deshielded.[7] |

| -C H₂-COOH | ~ 35 ppm | Shielded relative to the other methylene carbon due to being further from the nitrogen. |

| -C H₂-NH₂⁺CH₃ | ~ 45 ppm | Deshielded due to the direct attachment to the electronegative nitrogen atom. |

| -NH₂⁺-C H₃ | ~ 33 ppm | Attached to the electronegative nitrogen atom. |

Causality of Chemical Shifts:

-

The carbonyl carbon of the carboxylic acid group appears significantly downfield (160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen.[7]

-

The carbon atom bonded to the nitrogen (-CH₂-NH₂⁺CH₃) is more deshielded than the carbon adjacent to the carbonyl group (-CH₂-COOH) because the inductive effect of the positively charged nitrogen is stronger.

-

The methyl carbon also experiences a downfield shift due to its proximity to the electronegative nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the secondary ammonium group.

Experimental Protocol: IR Spectrum Acquisition

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

IR Spectrum Analysis

The key diagnostic peaks in the IR spectrum confirm the presence of the characteristic functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad absorption, often obscuring the C-H stretches, characteristic of the hydrogen-bonded dimer.[8][9] |

| ~3000 | N-H stretch | Secondary Ammonium (R₂N⁺H₂) | Broad band, often superimposed on the O-H stretch. |

| ~2950 | C-H stretch | Alkyl CH₂ and CH₃ | Sharp peaks appearing on top of the broad O-H band. |

| 1760 - 1690 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. Its exact position can be influenced by hydrogen bonding.[8][9] |

| 1650 - 1550 | N-H bend | Secondary Ammonium (R₂N⁺H₂) | Medium to strong absorption. |

| 1440 - 1395 | O-H bend | Carboxylic Acid | In-plane bend, can be coupled with C-H bending.[8] |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong absorption.[8] |

Trustworthiness of the Protocol: The use of an ATR-FTIR setup is a rapid and reliable method that requires minimal sample preparation, reducing the chances of contamination or sample alteration. The background correction step is a self-validating mechanism that ensures the resulting spectrum is solely from the analyte.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid helps to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Operate the ESI source in positive ion mode. The applied high voltage will generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Mass Spectrum Analysis

In positive ion ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺. The mass observed will correspond to the free base form of the molecule, as the hydrochloride salt dissociates in solution.

-

Expected Molecular Ion Peak [M+H]⁺: m/z = 104.1

A potential fragmentation pathway can be visualized as follows:

Caption: Predicted ESI-MS fragmentation of 3-(methylamino)propanoic acid.

Causality of Fragmentation:

-

The most common initial fragmentation event for protonated carboxylic acids is the loss of water (18 Da) or the loss of the entire carboxyl group as formic acid (46 Da).

-

Cleavage of the C-C bond alpha to the nitrogen can also occur, leading to characteristic fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key carboxylic acid and secondary ammonium functional groups. Finally, mass spectrometry confirms the molecular weight of the parent compound. This guide provides the technical details and theoretical underpinnings necessary for researchers to confidently identify this molecule and assess its purity, ensuring the integrity of their scientific investigations.

References

- 1. This compound | C4H10ClNO2 | CID 45791941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 65845-56-9 Cas No. | N-Methyl-beta-alanine hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(METHYLAMINO)PROPIONIC ACID | 2679-14-3 [chemicalbook.com]

- 6. N-methyl-beta-alanine (CHEBI:138669) [ebi.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 3-(methylamino)propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Therapeutic Potential of N-Methyl-β-Alanine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

N-Methyl-β-alanine, a structurally simple non-proteinogenic amino acid, serves as a foundational scaffold for a diverse array of derivatives with significant, yet largely untapped, biological potential. While the neurotoxic properties of its isomer, β-N-methylamino-L-alanine (BMAA), have been extensively studied, the broader class of N-Methyl-β-alanine derivatives presents compelling opportunities in therapeutic development. This guide provides an in-depth exploration of the known and potential biological activities of these compounds, moving beyond their established role in peptide modification to delve into prospective applications in oncology, infectious diseases, and metabolic disorders. We will examine the synthetic strategies for generating these derivatives, detail robust experimental protocols for evaluating their efficacy, and present a forward-looking perspective on their future in drug discovery.

Introduction: Beyond a Simple Scaffold

N-Methyl-β-alanine is a methylated derivative of the naturally occurring β-amino acid, β-alanine. The introduction of a methyl group to the nitrogen atom imparts critical changes to its physicochemical properties, including increased lipophilicity and altered hydrogen bonding capacity. These modifications are instrumental in shaping the biological activity of its derivatives, influencing everything from metabolic stability to receptor interaction. While the scientific community has extensively documented the use of N-methylated amino acids to enhance the pharmacokinetic profiles of peptide-based drugs, this guide will focus on the intrinsic biological activities of discrete N-Methyl-β-alanine derivatives.[1][2][3]

Synthetic Strategies: Building the Molecular Toolkit

The generation of diverse N-Methyl-β-alanine derivatives is crucial for exploring their structure-activity relationships (SAR). A variety of synthetic methodologies can be employed, ranging from direct modification of N-Methyl-β-alanine to multi-step syntheses for more complex analogs.

N-Acylation of N-Methyl-β-alanine

A common and straightforward approach to derivatization is the acylation of the secondary amine of N-Methyl-β-alanine. This can be achieved by reacting N-Methyl-β-alanine with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. A patented "one-pot" method describes the synthesis of N-acyl-N-methyl-β-alanine derivatives with long alkyl chains, highlighting the efficiency of this approach for generating amphipathic molecules.[4]

Experimental Protocol: Synthesis of N-Dodecanoyl-N-methyl-β-alanine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Methyl-β-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: In a separate flask, dissolve dodecanoyl chloride (1.1 equivalents) in the same solvent.

-

Acylation: Slowly add the dodecanoyl chloride solution to the N-Methyl-β-alanine solution at 0°C with constant stirring.

-

Neutralization: After the addition is complete, add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-dodecanoyl-N-methyl-β-alanine.

Reductive Amination

For derivatives with substitutions on the carbon backbone, multi-step synthetic routes are often necessary. Reductive amination of a suitable keto-acid with methylamine can be a key step in constructing the N-Methyl-β-alanine core, which can then be further modified.

Established Biological Activity: Enhancing Peptide Therapeutics

The most well-documented application of N-Methyl-β-alanine is its incorporation into peptide backbones to improve their drug-like properties. N-methylation of the amide nitrogen prevents the formation of hydrogen bonds, which can increase membrane permeability and oral bioavailability.[5] Furthermore, the steric hindrance provided by the methyl group can protect the peptide from enzymatic degradation by proteases, thereby extending its in-vivo half-life.[1][2]

Data Presentation: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Metabolic Stability | Increased | Steric hindrance of the N-methyl group protects the amide bond from proteolytic cleavage. |

| Membrane Permeability | Increased | Disruption of backbone hydrogen bonding increases lipophilicity, facilitating passage through lipid membranes. |

| Conformational Rigidity | Increased | The N-methyl group restricts rotation around the peptide bond, locking the peptide into a more defined conformation. |

| Receptor Affinity | Can be increased or decreased | A more rigid conformation can lead to a higher affinity for the target receptor, but can also result in a loss of necessary flexibility for binding. |

Potential Biological Activity: Exploring New Therapeutic Frontiers

Beyond their role in peptide chemistry, N-Methyl-β-alanine derivatives have the potential for a wide range of intrinsic biological activities. By examining the known activities of related compound classes, we can logically infer promising avenues for future research.

Anticancer Activity

Derivatives of β-alanine have demonstrated promising antiproliferative effects. For instance, N-acyl-β-alanine amides have been investigated as potential anticancer agents.[6] N-aryl-β-alanine derivatives have also shown selective cytotoxicity against glioblastoma and triple-negative breast cancer cells by interfering with alanine metabolism.[7] The introduction of an N-methyl group could further enhance these activities by increasing cellular uptake and metabolic stability.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, U87 for glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the N-Methyl-β-alanine derivatives in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

dot

Caption: Workflow for anticancer drug discovery with N-Methyl-β-alanine derivatives.

Antimicrobial Activity

β-Alanine derivatives have also been explored for their antimicrobial properties. For example, certain synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The lipophilic nature of N-methylated derivatives could enhance their ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the N-Methyl-β-alanine derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Modulation of Receptor Activity and Enzyme Inhibition

The structural similarity of N-Methyl-β-alanine to endogenous signaling molecules suggests that its derivatives could interact with various receptors and enzymes. For instance, β-N-methylamino-L-alanine (BMAA) is known to be an agonist at metabotropic glutamate receptors and a non-competitive inhibitor of the vesicular monoamine transporter 2 (VMAT2).[8][9] While BMAA is a neurotoxin, its receptor interactions highlight the potential for other, non-toxic N-Methyl-β-alanine derivatives to modulate the activity of G-protein coupled receptors (GPCRs) or other receptor families.

dot

Caption: Potential signaling pathway for GPCR modulation by N-Methyl-β-alanine derivatives.

Future Directions and Conclusion

The field of N-Methyl-β-alanine derivatives is ripe for exploration. While their role in enhancing peptide therapeutics is well-established, their potential as standalone therapeutic agents is an exciting and underexplored area. Future research should focus on the synthesis and screening of diverse libraries of these compounds to uncover novel biological activities. A systematic approach to SAR studies will be critical in optimizing lead compounds for potency and selectivity.

This technical guide has provided a framework for understanding and investigating the potential biological activities of N-Methyl-β-alanine derivatives. By leveraging the synthetic and experimental protocols outlined herein, researchers can unlock the therapeutic potential of this versatile chemical scaffold and contribute to the development of novel medicines.

References

- 1. peptide.com [peptide.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationship of antiproliferative N-acyl-beta-alanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-N-methylamino-l-alanine is a non-competitive inhibitor of vesicular monoamine transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Methylamino)propanoic Acid Hydrochloride: From Discovery to Modern Synthesis

This guide provides a comprehensive overview of 3-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-β-alanine hydrochloride. Tailored for researchers, chemists, and professionals in drug development, this document delves into the historical context of its discovery, the evolution of its chemical synthesis, and its contemporary applications. We will explore the underlying chemical principles that have guided its development, offering field-proven insights into synthetic strategies and analytical validation.

Introduction: A Molecule of Subtle Significance

3-(Methylamino)propanoic acid is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterparts, the amine group is positioned on the β-carbon (the third carbon atom) of the carboxylic acid backbone. This structural nuance imparts unique conformational properties, making it and its derivatives valuable building blocks in medicinal chemistry. They are utilized to create peptidomimetics with enhanced metabolic stability and specific folding patterns.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it a convenient precursor for further chemical transformations.

Chapter 1: Discovery and Early Synthetic Approaches

The history of β-amino acids begins in the early 19th century, with the discovery of α-amino acids like asparagine in 1806.[3] While the specific discovery of 3-(methylamino)propanoic acid is not as prominently documented as the proteinogenic amino acids, its conceptual origins lie in the broader exploration of amino acid chemistry. Early synthetic work on β-amino acids often relied on fundamental organic reactions.

One of the most foundational and enduring methods for the synthesis of β-amino acids is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][4] The synthesis of 3-(methylamino)propanoic acid via this route involves the addition of methylamine to an acrylate derivative.

Conceptual Workflow of Early Synthesis:

Caption: Early synthesis via Michael addition and subsequent hydrolysis.

This two-step process, while conceptually straightforward, presented challenges related to reaction control, purification, and yield, prompting the development of more refined methodologies.

Chapter 2: The Evolution of Synthetic Methodologies

As organic chemistry advanced, so did the methods to produce N-methyl-β-alanine and its derivatives with greater efficiency, purity, and scalability. The core strategy often remains the Michael addition, but with significant improvements in catalysis and reaction conditions.

The Modern Aza-Michael Addition

The aza-Michael addition, the specific term for the addition of an amine to a Michael acceptor, is a cornerstone reaction.[5] Modern protocols have been developed to enhance reaction rates and yields, often employing catalysts or alternative energy sources.

For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from days to mere hours or minutes, while also increasing product purity.[4][6] This is attributed to efficient and uniform heating, which can accelerate the reaction between methylamine and acrylate esters.

Table 1: Comparison of Conventional vs. Microwave-Assisted Aza-Michael Addition

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 9 days (for similar systems) | 10 minutes - 6 hours | [4][6] |

| Temperature | Reflux (Varies by solvent) | 80 - 150 °C | [4][6] |

| Typical Yield | Moderate (e.g., 74%) | High (e.g., 95%) | [4][6] |

| Key Advantage | Simple setup | Drastically reduced time, higher yield | [4] |

Synthesis from Nitrile Precursors

An alternative industrial-scale pathway involves the reaction of methylamine with acrylonitrile to form β-methylaminopropionitrile. This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired N-methyl-β-alanine.[7]

A key insight in this process is the controlled addition of the nitrile to the aqueous solution. A Japanese patent describes a method where β-methylaminopropionitrile is added dropwise into an acid or alkali solution at temperatures below 80°C (preferably 50-70°C) to achieve a near-quantitative yield while avoiding the formation of tar-like byproducts.[7]

Detailed Experimental Protocol: Hydrolysis of β-methylaminopropionitrile [7]

-

Preparation: Prepare an aqueous solution containing a 1.1 to 3 molar equivalent of an acid (e.g., HCl) or base (e.g., NaOH) relative to the nitrile.

-

Reaction Setup: Heat the aqueous solution to the desired reaction temperature (e.g., 60°C) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Controlled Addition: Add the β-methylaminopropionitrile dropwise to the heated solution over a period of time. Causality Insight: This controlled addition is critical to manage the exothermic nature of the hydrolysis and prevent side reactions that can occur at high reactant concentrations and temperatures.

-

Reaction Monitoring: Maintain the temperature and stir the mixture until the reaction is complete, as monitored by techniques like TLC or GC.

-

Workup and Isolation:

-

If hydrolyzed with acid, the product is already in its hydrochloride salt form. The solution can be concentrated to crystallize the product.

-

If hydrolyzed with a base, the solution must first be neutralized and then acidified with hydrochloric acid to pH < 2 before concentration and crystallization.

-

-

Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

Chapter 3: Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount, especially in drug development contexts. A multi-technique approach is a self-validating system for quality control.

Physicochemical Properties:

-

Molecular Formula: C₄H₉NO₂·HCl[8]

-

Appearance: Typically a white to off-white crystalline solid.

-

Solubility: Soluble in water.

Analytical Workflow:

Caption: A standard workflow for analytical validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, confirming the presence of the N-methyl group, the two methylene groups of the propane backbone, and the exchangeable protons. ¹³C NMR confirms the carbon skeleton, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the free base (103.12 g/mol ) after the loss of HCl.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment, capable of separating the target compound from starting materials, byproducts, and other impurities, allowing for precise quantification of purity (e.g., >99%).

Chapter 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block.

-

Peptidomimetics: Incorporating N-methyl-β-alanine into peptide chains imparts resistance to enzymatic degradation by proteases. The N-methylation prevents the formation of hydrogen bonds at the amide nitrogen, influencing the peptide's secondary structure and often increasing its cell permeability.

-

Chiral Synthesis: While the parent molecule is achiral, it serves as a scaffold for the synthesis of more complex, chiral β-amino acids which are crucial for developing stereoselective drugs.[2]

-

Specialty Chemicals: It is used in the synthesis of various specialty chemicals, including surfactants and corrosion inhibitors, where the amino acid moiety provides unique chemical properties.

Conclusion

From its conceptual roots in the study of amino acids to its modern, efficient synthesis via catalyzed aza-Michael additions, this compound has evolved into a valuable tool for the scientific community. Its history is a testament to the persistent drive for synthetic efficiency and precision. For researchers today, a thorough understanding of its synthesis and analytical validation is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JPH05112513A - Method for producing N-methyl-β-alanine - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C4H10ClNO2 | CID 45791941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Methodological & Application

Application Note & Protocol: Synthesis of 3-(Methylamino)propanoic acid hydrochloride

Document ID: AN-SM-2025-1231

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 3-(Methylamino)propanoic acid hydrochloride, a valuable β-amino acid derivative. The synthesis is based on the aza-Michael addition of methylamine to acrylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety protocols, and analytical validation methods to ensure a reliable and reproducible synthesis.

Introduction and Scientific Background

3-(Methylamino)propanoic acid, an N-substituted derivative of β-alanine, serves as a crucial building block in organic synthesis and pharmaceutical development. β-Amino acids are integral components in the synthesis of peptides, natural products, and various pharmacologically active molecules.[1] Unlike their α-amino acid counterparts, β-amino acids can form more stable secondary structures in peptides, making them of great interest in the design of peptidomimetics and other therapeutic agents.

The synthesis protocol detailed herein employs an aza-Michael addition, a robust and widely utilized carbon-nitrogen bond-forming reaction. This conjugate addition of an amine to an α,β-unsaturated carbonyl compound is an efficient method for producing β-amino acid derivatives.[2][3] This document will guide the user through the reaction, purification, and characterization of the hydrochloride salt of the target compound, a stable and readily handled solid.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic 1,4-addition (aza-Michael reaction) of methylamine to acrylic acid. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylic acid.

-

Proton Transfer: The resulting zwitterionic intermediate is neutralized through proton transfer, which can be facilitated by the solvent or another amine molecule, to yield the final 3-(methylamino)propanoic acid product.

-

Salt Formation: The free amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial as the salt form is typically a stable, crystalline solid that is easier to handle, purify, and store than the zwitterionic free amino acid.

The primary challenge in this reaction is mitigating the spontaneous and aggressive polymerization of acrylic acid, which can be initiated by heat, light, or impurities.[4] This protocol addresses this by employing controlled temperatures and the addition of a polymerization inhibitor.

Caption: Aza-Michael addition of methylamine to acrylic acid.

Materials, Reagents, and Equipment

Reagents and Materials

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Purity | Supplier Notes |

| Methylamine solution | 74-89-5 | 31.06 | 100 mL | 40% in H₂O | Sigma-Aldrich |

| Acrylic Acid | 79-10-7 | 72.06 | 28.8 g (28 mL) | >99% | Stabilized with ~200 ppm MEHQ[5] |

| Hydrochloric Acid | 7647-01-0 | 36.46 | ~50 mL | 37% (conc.) | Fisher Scientific |

| Isopropanol | 67-63-0 | 60.10 | 500 mL | Anhydrous | VWR |

| Diethyl Ether | 60-29-7 | 74.12 | 500 mL | Anhydrous | VWR |

| Celite® 545 | 68855-54-9 | N/A | As needed | N/A | For filtration |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Reflux condenser with a nitrogen/argon inlet

-

Ice-water bath

-

Thermometer

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

-

Analytical balance

Detailed Experimental Protocol

Reaction Setup

-

Assemble the Apparatus: Set up the 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel in one neck, a thermometer in the central neck, and a condenser with a nitrogen inlet in the third neck.

-

Charge the Flask: To the flask, add the methylamine solution (40% in H₂O, 100 mL).

-

Cool the Reaction: Place the flask in an ice-water bath and begin stirring. Cool the methylamine solution to between 0 °C and 5 °C. An efficient cooling system is critical to absorb the heat generated during the exothermic addition and to prevent polymerization of the acrylic acid.[6]

Aza-Michael Addition

-

Prepare Acrylic Acid: Charge the dropping funnel with acrylic acid (28.8 g, 28 mL). Ensure the acrylic acid contains a polymerization inhibitor like MEHQ.[4]

-

Slow Addition: Add the acrylic acid dropwise to the cooled, stirring methylamine solution over a period of 60-90 minutes.

-

Temperature Control: Carefully monitor the internal temperature throughout the addition. It is imperative to maintain the temperature below 10 °C. If the temperature rises, pause the addition until it cools back down. This is the most critical step to ensure a high yield and prevent runaway polymerization.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for an additional 12-16 hours (overnight) to ensure it proceeds to completion.

Work-up and Product Isolation

-

Solvent Removal: Concentrate the clear, colorless reaction mixture under reduced pressure using a rotary evaporator (bath temperature at 40-50 °C) to remove the water and any excess methylamine. The result will be a viscous, colorless oil or a semi-solid residue.

-

Dissolution and Acidification: Dissolve the crude residue in isopropanol (150 mL). Cool this solution in an ice-water bath.

-

Hydrochloride Salt Formation: While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 40-50 mL) to the isopropanol solution. The product will begin to precipitate as a white solid. Monitor the pH with litmus paper to ensure the solution is strongly acidic (pH < 2).

-

Crystallization: Continue stirring the slurry in the ice bath for 1-2 hours to maximize crystal formation.

-

Filtration: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to remove any remaining impurities and to facilitate drying.

-

Drying: Dry the product under high vacuum at room temperature to a constant weight. The expected yield is 45-50 g.

Safety and Handling Precautions

All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

-

Methylamine (40% solution): Corrosive and toxic. Causes severe skin burns and eye damage. Harmful if inhaled. Keep the container tightly closed and ensure adequate ventilation.

-

Acrylic Acid: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.[5][7] It is a lachrymator and can polymerize violently if not properly inhibited or if exposed to high temperatures.[4] Store away from heat and ignition sources.

-

Hydrochloric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by the following methods.

Physical Properties

| Property | Expected Result |

| Appearance | White crystalline solid |

| Yield | ~85-95% |

| Melting Point | 190-194 °C (Lit. for similar dimethyl analog: 186-192 °C[8]) |

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O, δ):

-

δ 2.75 (s, 3H): The singlet corresponds to the methyl group protons (-NH₂ -CH₃ ).

-

δ 2.90 (t, 2H): A triplet for the methylene protons adjacent to the carboxylic acid group (-CH₂-CH₂ -COOH).

-

δ 3.35 (t, 2H): A triplet for the methylene protons adjacent to the nitrogen atom (-NH₂-CH₂ -CH₂-).

-

Note: The acidic protons on the nitrogen and carboxylic acid are exchanged with D₂O and will not be observed.

-

-

¹³C NMR (100 MHz, D₂O, δ):

-

δ 33.5: N-methyl carbon (C H₃-NH₂-).

-

δ 34.0: Methylene carbon adjacent to the carbonyl (-CH₂-C H₂-COOH).

-

δ 45.0: Methylene carbon adjacent to the nitrogen (-NH₂-C H₂-CH₂-).

-

δ 175.0: Carbonyl carbon (-C OOH).

-

-

FT-IR (KBr Pellet, cm⁻¹):

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Reaction mixture turns into a thick, viscous gel. | Runaway polymerization of acrylic acid. | Cause: Temperature was not controlled during addition; acrylic acid inhibitor was absent or depleted. Solution: Discard the reaction safely. Repeat the synthesis ensuring the temperature is maintained below 10 °C at all times and use fresh, properly inhibited acrylic acid.[4] |

| Low product yield. | Incomplete reaction; loss of product during work-up. | Solution: Ensure the reaction is stirred for the full duration (12-16 hours) after addition. During acidification, add HCl slowly and ensure thorough cooling to maximize precipitation. Ensure filter cake is washed with cold isopropanol to minimize dissolution of the product. |

| Product is oily or sticky, not a crystalline solid. | Impurities are present; incomplete drying. | Solution: The product may need recrystallization. A suitable solvent system is isopropanol/water. Dissolve the product in a minimum amount of hot water, then add isopropanol until turbidity persists. Cool slowly to induce crystallization. Ensure the final product is dried thoroughly under high vacuum. |

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of 3-(Methylamino)propanoic acid HCl.

References

- 1. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 2. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. US3963771A - Amine acrylate addition reaction products - Google Patents [patents.google.com]

- 7. lobachemie.com [lobachemie.com]

- 8. lookchem.com [lookchem.com]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. jcsp.org.pk [jcsp.org.pk]

Using 3-(Methylamino)propanoic acid hydrochloride as a building block in organic synthesis

An Application Guide for the Strategic Use of 3-(Methylamino)propanoic Acid Hydrochloride in Modern Organic Synthesis

Authored by a Senior Application Scientist

Abstract

This compound, an N-methylated derivative of β-alanine, is a versatile and highly valuable building block in contemporary organic synthesis. Its unique structural features—a secondary amine, a carboxylic acid, and a three-carbon backbone—provide a strategic entry point for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it a convenient reagent for laboratory use.[] This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of a β-Amino Acid Scaffold

β-Amino acids and their derivatives are of paramount importance in the design of novel molecular architectures. Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptide chains induces unique conformational preferences, leading to the formation of stable secondary structures like helices and sheets.[2] This structural distinction is a cornerstone of peptidomimetic chemistry, as it imparts significant resistance to enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profiles of peptide-based drug candidates.[]

3-(Methylamino)propanoic acid offers an additional layer of synthetic utility. The N-methyl group sterically shields the adjacent amide bond once incorporated into a larger molecule, further enhancing its resistance to proteolysis. This modification is a well-established strategy in drug design to improve oral bioavailability and in vivo half-life. This application note will detail the core synthetic transformations involving this building block, focusing on N-protection strategies and subsequent amide bond formation, which are fundamental to its use.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

| Property | Value | Source |

| IUPAC Name | 3-(methylamino)propanoic acid;hydrochloride | [3] |

| Synonyms | N-Methyl-beta-alanine hydrochloride | [3] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3] |

| Molecular Weight | 139.58 g/mol | [3] |

| CAS Number | 2679-14-3 | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and potential skin irritation.[3][4]

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Core Synthetic Applications & Mechanistic Insights

The primary utility of this compound stems from its bifunctional nature. However, the presence of both an amine and a carboxylic acid necessitates a protection strategy to achieve selective transformations. The most common workflow involves the protection of the secondary amine, followed by the activation and coupling of the carboxylic acid.

Application Workflow Overview

The following diagram illustrates the typical synthetic pathway for utilizing this building block.

Caption: General workflow for using the building block.

Key Transformation 1: N-Amine Protection

Before the carboxylic acid can be activated for amide coupling, the secondary amine must be "masked" with a protecting group to prevent self-polymerization or other unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[5]

Causality Behind the Choice: The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide or sodium bicarbonate.[6][7] The base serves a dual purpose: it neutralizes the hydrochloride salt and deprotonates the secondary ammonium ion, generating the free amine which is the active nucleophile that attacks the di-tert-butyl dicarbonate ((Boc)₂O) reagent.

Key Transformation 2: Amide Bond Formation

With the amine protected, the carboxylic acid is available for coupling. Direct condensation of a carboxylic acid and an amine is generally inefficient.[8] Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate that is readily attacked by the desired amine nucleophile.[9][10]

Choosing the Right Coupling Reagent: The choice of coupling reagent is critical and depends on factors like substrate complexity, potential for racemization (if chiral centers are adjacent), and desired reaction conditions.

| Coupling Reagent | Common Name | Advantages | Considerations |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | High reactivity, fast reaction times, low rates of racemization.[9] | Relatively expensive. Byproducts can complicate purification. |

| EDC / EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble byproducts are easily removed by aqueous workup. | Can lead to racemization in sensitive substrates unless an additive like HOBt is used. |

| DCC | N,N′-Dicyclohexylcarbodiimide | Inexpensive and effective. | Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and requires filtration.[8] |

Mechanistic Insight: HATU-Mediated Coupling The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to an activated ester. This ester is subsequently displaced by the amine to form the desired amide bond.

Caption: Simplified HATU-mediated amide coupling mechanism.

Application in the Synthesis of γ-Secretase Inhibitors

γ-Secretase is a critical enzyme involved in the cleavage of the amyloid precursor protein (APP), a process linked to the pathogenesis of Alzheimer's disease.[11] Consequently, inhibitors of γ-secretase are important targets for therapeutic development.[12][13][14] Several potent γ-secretase inhibitors, such as MK-0752, utilize a propanoic acid moiety in their structure.[15][16][17] 3-(Methylamino)propanoic acid serves as a key precursor for constructing segments of these complex inhibitors, demonstrating its value in synthesizing pharmacologically relevant molecules.[11][12]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a reliable foundation for laboratory work.

Protocol 1: N-Boc Protection of this compound

This procedure details the synthesis of N-Boc-3-(methylamino)propanoic acid, the key intermediate for subsequent coupling reactions.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0 °C using an ice bath. Slowly add sodium bicarbonate (3.0 eq) in portions. Stir until all gas evolution ceases. This step is crucial to neutralize the HCl salt and deprotonate the amine.[6][7]

-

Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Solvent Removal: Once complete, reduce the reaction volume by approximately half using a rotary evaporator to remove the bulk of the 1,4-dioxane.

-

Workup - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will likely precipitate or become an oil. Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, N-Boc-3-(methylamino)propanoic acid, is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or flash column chromatography.